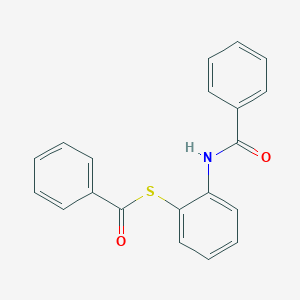
Benzanilide, 2'-benzoylthio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzanilide, 2'-benzoylthio- is a useful research compound. Its molecular formula is C20H15NO2S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzanilide, 2'-benzoylthio- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzanilide, 2'-benzoylthio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzanilide, 2'-benzoylthio- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antimicrobial Activity
Benzanilide derivatives, including 2'-benzoylthio-, have shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For example, certain benzanilide derivatives have been tested against resistant strains of bacteria, demonstrating significant efficacy .
Anthelmintic Properties
The compound exhibits anthelmintic activity, particularly against parasitic worms such as Cestoda. Research has indicated that benzanilide derivatives can effectively target these parasites in veterinary medicine, showcasing their potential use in treating livestock infections .
Anticancer Research
Recent studies have explored the anticancer properties of benzanilide derivatives. Some research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation . The structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for enhanced anticancer activity.
Materials Science
Polymer Chemistry
Benzanilide derivatives are utilized in polymer chemistry as intermediates for synthesizing high-performance polymers. Their unique chemical properties allow them to act as stabilizers or modifiers in polymer formulations, enhancing thermal stability and mechanical properties .
Dyes and Pigments
The compound is also employed in the production of dyes and pigments due to its ability to form colored complexes with various metal ions. This application is particularly relevant in the textile industry, where colorfastness and stability are critical .
Agricultural Applications
Pesticides
Benzanilide derivatives have been investigated for their potential use as pesticides. Their chemical structure allows them to interact with pest biological systems effectively, providing an avenue for developing environmentally friendly pest control solutions. Research has focused on optimizing these compounds to reduce toxicity to non-target organisms while maintaining efficacy against pests .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Organic Chemistry evaluated the antimicrobial activity of several benzanilide derivatives against common pathogens. The results demonstrated that 2'-benzoylthio- exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Mechanisms
In a recent investigation into the anticancer effects of benzanilide derivatives, researchers found that 2'-benzoylthio- induced apoptosis in human cancer cell lines through the activation of caspase pathways. This study highlights the compound's potential role in cancer therapy and warrants further exploration into its mechanisms of action .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against resistant bacterial strains |
| Anthelmintics | Active against Cestoda parasites in livestock | |
| Anticancer Research | Induces apoptosis in cancer cells | |
| Materials Science | Polymer Stabilizers | Enhances thermal stability and mechanical properties |
| Dyes and Pigments | Forms stable colored complexes with metals | |
| Agricultural Applications | Pesticides | Potential for environmentally friendly pest control |
Propriétés
Numéro CAS |
1047-61-6 |
|---|---|
Formule moléculaire |
C20H15NO2S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
S-(2-benzamidophenyl) benzenecarbothioate |
InChI |
InChI=1S/C20H15NO2S/c22-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)24-20(23)16-11-5-2-6-12-16/h1-14H,(H,21,22) |
Clé InChI |
SPSSXOLIURQSMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
1047-61-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















